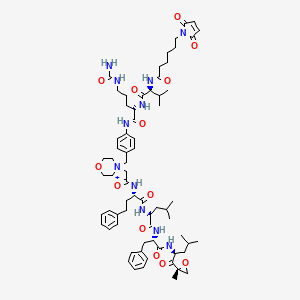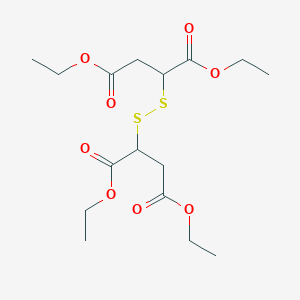
Tetraethyl Dithiodisuccinate (TDDS)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl Dithiodisuccinate, also known as Tetraethyl 2,2’-disulfanediyldisuccinate, is a chemical compound with the molecular formula C16H26O8S2 and a molecular weight of 410.5 g/mol . This compound is characterized by the presence of two sulfur atoms linked by a disulfide bond, which connects two succinate groups. It is primarily used in various industrial and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl Dithiodisuccinate typically involves the reaction of diethyl maleate with sulfur-containing reagents under controlled conditions. One common method includes the use of diethyl maleate and a sulfur source such as hydrogen sulfide or sodium sulfide, followed by oxidation to form the disulfide bond .
Industrial Production Methods: Industrial production of Tetraethyl Dithiodisuccinate often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and distillation, to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions: Tetraethyl Dithiodisuccinate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters
科学的研究の応用
Tetraethyl Dithiodisuccinate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Tetraethyl Dithiodisuccinate involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential antioxidant properties and its role in cellular signaling pathways .
類似化合物との比較
Malathion: An organophosphate insecticide with a similar ester structure but different functional groups.
Diethyl Fumarate: Shares the succinate backbone but lacks the disulfide linkage.
Desmethyl Malathion: A metabolite of malathion with structural similarities.
Uniqueness: Tetraethyl Dithiodisuccinate is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in applications requiring redox modulation, such as in antioxidant research and redox biology .
特性
分子式 |
C16H26O8S2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
diethyl 2-[(1,4-diethoxy-1,4-dioxobutan-2-yl)disulfanyl]butanedioate |
InChI |
InChI=1S/C16H26O8S2/c1-5-21-13(17)9-11(15(19)23-7-3)25-26-12(16(20)24-8-4)10-14(18)22-6-2/h11-12H,5-10H2,1-4H3 |
InChIキー |
WGYLQNYATPZUIZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)SSC(CC(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





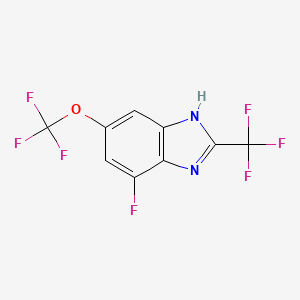
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

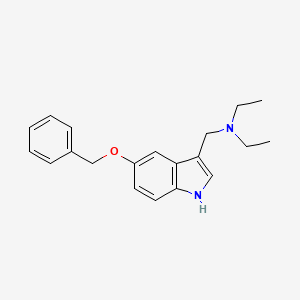
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
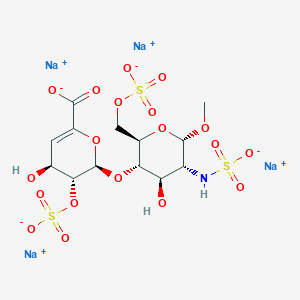

![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)
